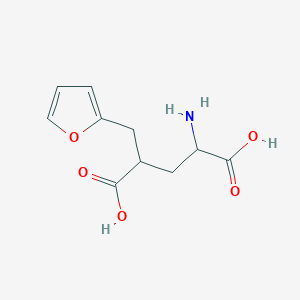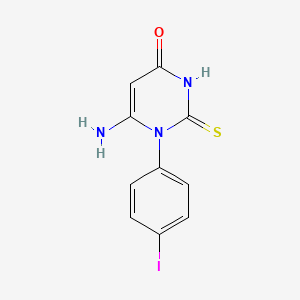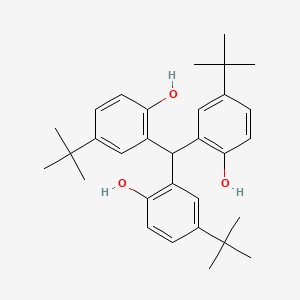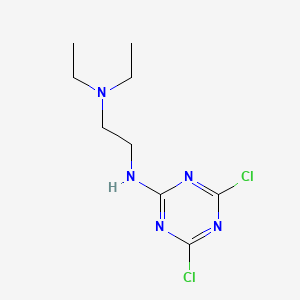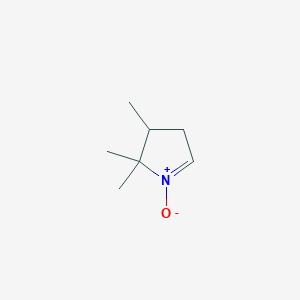
2,2,3-Trimethyl-1-oxido-3,4-dihydropyrrol-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3-Trimethyl-1-oxido-3,4-dihydropyrrol-1-ium: is a chemical compound with the molecular formula C7H13NO . It is also known by several other names, including 3,4-Dihydro-2,2,3-trimethyl-2H-pyrrole 1-oxide and 4,5,5-trimethyl-1-pyrroline N-oxide . This compound is characterized by its unique structure, which includes a pyrrole ring with three methyl groups and an oxido group attached to it.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-Trimethyl-1-oxido-3,4-dihydropyrrol-1-ium typically involves the reaction of 2,4-dimethyl-4-pentenoic acid with hydroxylamine under specific conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol , and requires careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process typically includes steps such as purification and crystallization to isolate the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2,2,3-Trimethyl-1-oxido-3,4-dihydropyrrol-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield different derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled temperature and pressure to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides , while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
2,2,3-Trimethyl-1-oxido-3,4-dihydropyrrol-1-ium has several applications in scientific research:
Biology: The compound is employed in studies involving and .
Medicine: .
Industry: The compound is used in the synthesis of various and .
Mecanismo De Acción
The mechanism of action of 2,2,3-Trimethyl-1-oxido-3,4-dihydropyrrol-1-ium involves its ability to act as a spin trap agent . It reacts with free radicals to form stable adducts, which can be detected using EPR spectroscopy . This property makes it valuable in studying oxidative stress and related biological processes.
Comparación Con Compuestos Similares
Similar Compounds
5,5-Dimethyl-1-pyrroline N-oxide (DMPO): Another spin trap agent used in EPR spectroscopy.
4,5,5-Trimethyl-1-pyrroline N-oxide: A compound with a similar structure and applications.
Uniqueness
2,2,3-Trimethyl-1-oxido-3,4-dihydropyrrol-1-ium is unique due to its specific methylation pattern and oxidation state , which confer distinct chemical properties and reactivity. Its ability to form stable adducts with free radicals makes it particularly valuable in research applications.
Propiedades
Número CAS |
3146-84-7 |
|---|---|
Fórmula molecular |
C7H13NO |
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
2,2,3-trimethyl-1-oxido-3,4-dihydropyrrol-1-ium |
InChI |
InChI=1S/C7H13NO/c1-6-4-5-8(9)7(6,2)3/h5-6H,4H2,1-3H3 |
Clave InChI |
XOCLGRDUBIMBFR-UHFFFAOYSA-N |
SMILES canónico |
CC1CC=[N+](C1(C)C)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


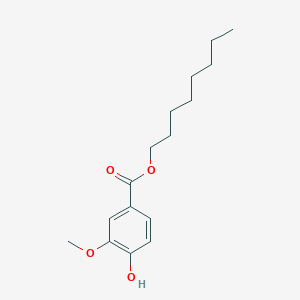
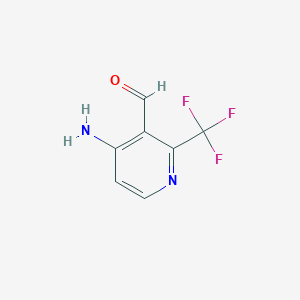

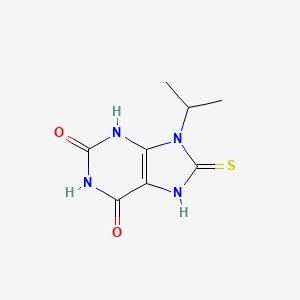
![2,2-Bis[(4-methoxyphenyl)methyl]-1,4-dioxane](/img/structure/B13999917.png)
![2-bromo-N-[3-[3-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propoxy]phenyl]acetamide](/img/structure/B13999921.png)
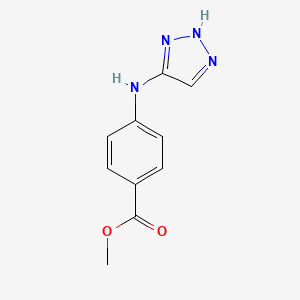
![N-[Bis(2-chloroethyl)amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]-4-ethoxy-aniline](/img/structure/B13999924.png)
